molecular formula C20H19N3O6S2 B2937747 4-butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 313469-84-0

4-butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No. B2937747
CAS RN: 313469-84-0
M. Wt: 461.51
InChI Key: YZOPAQNZDOLLAG-UHFFFAOYSA-N
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Description

4-butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the thiazole family, which is known for its diverse biological activities.

Scientific Research Applications

1. Cancer Research

4-butoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide and its derivatives have been investigated for their potential in cancer research. For instance, a series of compounds containing similar structures were evaluated for their ability to inhibit the growth of various human cancer cell lines, including those of colon, pancreatic, lung, prostate, breast, and leukemia origin. One of the compounds, NOSH-1, demonstrated exceptional potency, particularly in HT-29 colon cancer cells, with an IC50 of 48 ± 3 nM. This highlights the potential of such compounds in the development of novel anti-cancer therapies (Kodela, Chattopadhyay, & Kashfi, 2012).

2. Antibacterial and Antifungal Applications

Compounds with structures similar to this compound have been shown to possess antimicrobial properties. A study involving thiazole derivatives, which are structurally related, demonstrated antimicrobial activity against various bacterial and fungal species. The study found that derivatives with electron-donating groups like hydroxyl and amino exhibited maximum antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Chawla, 2016).

3. Development of Thermally Stable Polymers

Research has explored the use of compounds similar to this compound in the development of new thermally stable polymers. Studies involving the synthesis of aromatic poly(sulfone sulfide amide imide)s, which include similar compounds, have shown that these polymers exhibit desirable physical properties such as solubility and thermal stability, making them suitable for advanced technological applications (Mehdipour‐Ataei & Hatami, 2007).

4. Enzyme Inhibition Studies

Some derivatives of this compound have been studied for their inhibitory activity against enzymes such as carbonic anhydrase. These studies are crucial for understanding the molecular mechanisms of diseases and developing targeted therapies. For example, research involving novel acridine and bis acridine sulfonamides, which are structurally related, revealed effective inhibition of the cytosolic carbonic anhydrase isoforms II and VII (Ulus et al., 2013).

properties

IUPAC Name

4-butoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S2/c1-2-3-12-29-16-8-4-14(5-9-16)19(24)22-20-21-13-18(30-20)31(27,28)17-10-6-15(7-11-17)23(25)26/h4-11,13H,2-3,12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOPAQNZDOLLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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